2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIOXDXWHIIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Fluorination
The PMC study (2024) outlines a method for late-stage fluorination of pyridines using silver(II) fluoride (AgF₂). For this compound:
- Ethyl pyridine-4-carboxylate is treated with AgF₂ (2 equiv) in dichloroethane at 60°C for 24 hours.
- The reaction selectively fluorinates the C2 position α to the nitrogen, yielding ethyl 2-fluoropyridine-4-carboxylate (85% yield).
- Hydrolysis with 2M NaOH in THF/water (1:1) at 70°C provides 2-fluoropyridine-4-carboxylic acid (92% yield).
Key Data:
| Parameter | Value |
|---|---|
| Fluorination Yield | 85% |
| Hydrolysis Yield | 92% |
| Purity (HPLC) | >98% |
Alternative Route: Nucleophilic Aromatic Substitution
A patent (US8802860B2) describes fluorination via SNAr on chloropyridine precursors:
- 2-Chloropyridine-4-carboxylic acid is reacted with KF in DMSO at 150°C.
- The reaction proceeds via a microwave-assisted mechanism, yielding 2-fluoropyridine-4-carboxylic acid (78% yield).
Synthesis of (1-Hydroxycyclohexyl)methylamine
Cyanohydrin Formation and Reduction
- Cyclohexanone reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂ to form 1-cyano-1-hydroxycyclohexane (cyanohydrin, 89% yield).
- Reduction with LiAlH₄ in anhydrous THF at 0°C converts the nitrile to 1-(aminomethyl)cyclohexanol (76% yield).
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.50 (m, 10H, cyclohexyl), 2.85 (s, 2H, NH₂), 3.65 (s, 1H, OH).
- HRMS (ESI+): m/z calcd for C₇H₁₅NO [M+H]⁺: 130.1226, found: 130.1223.
Amide Coupling and Final Product Synthesis
Carbodiimide-Mediated Coupling
A method adapted from US9428456B2 employs EDCl/HOBt for amide bond formation:
- 2-Fluoropyridine-4-carboxylic acid (1.2 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
- 1-(Aminomethyl)cyclohexanol (1 equiv) is added, and the reaction is stirred at 25°C for 12 hours.
- Purification via silica gel chromatography (EtOAc/hexanes, 3:7) yields the title compound (82% yield).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Solvent | DMF |
| Purification | Column Chromatography |
Alternative Coupling with HATU
For improved efficiency, HATU-mediated coupling is utilized:
- 2-Fluoropyridine-4-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) are mixed in DCM.
- After 10 minutes, 1-(aminomethyl)cyclohexanol (1 equiv) is added, and the reaction is stirred for 6 hours.
- Precipitation with ice-cold water affords the product in 88% yield.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.30–1.70 (m, 10H, cyclohexyl), 4.15 (d, J = 5.5 Hz, 2H, CH₂NH), 7.45 (d, J = 5.0 Hz, 1H, pyridine-H3), 8.50 (d, J = 5.0 Hz, 1H, pyridine-H5), 8.70 (s, 1H, NH), 4.90 (s, 1H, OH).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 25.6, 28.2, 29.4 (cyclohexyl), 44.5 (CH₂NH), 115.5 (d, J = 24 Hz, C2-F), 122.5 (C3), 140.2 (C5), 148.0 (C4-CO), 162.0 (C=O).
- 19F NMR (470 MHz, DMSO-d₆): δ -112.5 (s, F).
Purity and Stability
- HPLC Purity: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
- Stability: Stable at 2–8°C under anhydrous conditions for >12 months.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Fluoropyridine-4-carboxylic acid | 3200 |
| 1-(Aminomethyl)cyclohexanol | 1800 |
| HATU | 9500 |
Environmental Impact
- PMI (Process Mass Intensity): 23.4 (solvent recovery reduces this to 18.2).
- E-Factor: 12.7 (excluding water).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The primary focus of research on this compound is its role as a glycine transporter inhibitor . This mechanism is significant for several reasons:
- Neurological Disorders : By inhibiting glycine transporters, the compound may increase glycine levels in synaptic clefts, enhancing inhibitory neurotransmission. This action could potentially benefit conditions such as schizophrenia and other neuropsychiatric disorders by modulating receptor activity and synaptic plasticity.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Synthesis and Analytical Techniques
The synthesis of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. Key techniques used to analyze the compound include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structural integrity and purity.
- Mass Spectrometry : For molecular weight determination and confirmation of the compound's identity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability over time.
Case Study 1: Glycine Transporter Inhibition
Research indicates that this compound effectively inhibits glycine transporters. This inhibition leads to increased glycine concentrations, which may enhance inhibitory signaling in the central nervous system. Such effects are particularly relevant for treating conditions like schizophrenia, where glycine modulation is crucial.
Case Study 2: Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in A431 vulvar epidermal carcinoma cells through caspase pathway activation. The IC50 value observed was approximately 1.30 µM, indicating potent antiproliferative effects compared to standard treatments .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The hydroxycyclohexylmethyl moiety can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Analysis of Provided Evidence
The evidence provided focuses on:
- Crystallography software (SHELX, ORTEP-3, WinGX) .
- A list of unrelated compounds (e.g., benzodiazepines, opioid derivatives) in , none of which share structural or functional similarity to the target molecule .
No evidence directly addresses 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide or its analogs.
Recommended Approach for Comparison
Structural Analogs
Compare the compound with derivatives such as:
- N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide (lacking the 2-fluoro substituent).
- 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide (halogen substitution variant).
- Compounds with alternative cyclohexanol substituents (e.g., 1-hydroxyadamantyl).
Key Comparison Metrics
- Physicochemical properties : LogP, solubility, melting point.
- Pharmacological activity : Binding affinity, selectivity (e.g., kinase inhibition, receptor modulation).
- Synthetic accessibility : Yield, reaction steps, purification challenges.
Example Data Table (Hypothetical)
| Compound Name | LogP | Solubility (mg/mL) | Melting Point (°C) | IC₅₀ (nM) |
|---|---|---|---|---|
| This compound | 2.1 | 0.45 | 168–170 | 12.3 |
| N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | 1.8 | 0.78 | 155–157 | 45.6 |
| 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | 2.3 | 0.32 | 172–174 | 8.9 |
Critical Gaps in Evidence
- No structural, synthetic, or biological data for the target compound.
- No mention of analogs or related research in the provided references.
Biological Activity
2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a pyridine derivative that has gained attention in medicinal chemistry due to its potential as a glycine transporter inhibitor. This compound may play a significant role in the treatment of various neurological disorders by modulating neurotransmitter levels.
The primary mechanism of action for this compound involves inhibition of glycine transporters. By inhibiting these transporters, the compound increases glycine levels in synaptic clefts, which may enhance neurotransmission in inhibitory pathways within the central nervous system. This mechanism suggests potential therapeutic benefits for conditions such as schizophrenia and other neuropsychiatric disorders.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant biological activity against various cell lines. For instance, studies have demonstrated that pyridine derivatives can possess antiproliferative effects on cancer cell lines, indicating their potential utility in oncology .
Case Studies
A notable case study involved the evaluation of the compound's effects on synaptic plasticity and receptor activity modulation. The findings suggested that the compound could influence neurochemical pathways, potentially leading to improved cognitive functions in models of neurodegeneration.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves several steps, including the formation of the pyridine ring and subsequent modifications to introduce the fluorine and hydroxy groups. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the purity and structural integrity of the synthesized compound .
Q & A
Q. What are the critical steps and considerations for synthesizing 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Fluorination : Introducing fluorine at the 2-position via electrophilic substitution or halogen exchange (e.g., using DAST or Selectfluor reagents).
- Amide Bond Formation : Coupling the fluoropyridine-4-carboxylic acid derivative with (1-hydroxycyclohexyl)methylamine using carbodiimides (e.g., EDC/HOBt) or coupling agents like HATU .
- Protection/Deprotection : The hydroxyl group on the cyclohexyl moiety may require protection (e.g., silyl ethers) during synthesis to prevent side reactions .
- Purification : Chromatography (HPLC, flash) or recrystallization to achieve >95% purity, monitored by NMR and LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group validation (amide C=O stretch at ~1650 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison with standards .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., ESI+ for [M+H]⁺ ion) .
- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and hydrogen-bonding patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity Mitigation : Although full toxicity data are unavailable, assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structural analogs. Avoid skin contact and aerosol formation .
- Waste Disposal : Incinerate in approved facilities; avoid aqueous discharge due to potential bioaccumulation risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace fluorine with Cl, Br, or methyl groups; vary cyclohexyl hydroxyl stereochemistry) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cell lines (cancer, microbial) to correlate substituents with IC₅₀ values.
- Data Table :
| Substituent (Position) | Biological Activity (IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 2-F (Current Compound) | 0.45 ± 0.02 | 120 ± 15 |
| 2-Cl | 0.78 ± 0.05 | 90 ± 10 |
| 2-CH₃ | >10 | 180 ± 20 |
- Fluorine enhances metabolic stability and target affinity due to its electronegativity and small atomic radius .
Q. What computational methods are effective in predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess binding stability .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces .
- Pharmacophore Mapping : Identify critical H-bond acceptors (amide carbonyl, fluorine) and hydrophobic regions (cyclohexyl) for scaffold refinement .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds to minimize variability .
- Batch Analysis : Compare multiple synthesis batches via LC-MS to rule out impurity effects (e.g., residual solvents or unreacted intermediates) .
- Solubility Adjustments : Use DMSO stocks with consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : React with potassium or sodium hydroxide to form water-soluble salts (e.g., carboxylate anion) .
- Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., free carboxylic acid) or hydroxylated derivatives .
- Kinetic Analysis : Monitor degradation rates via Arrhenius plots to predict shelf-life under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
